Home > Products > Screening Compounds P98080 > MAGE-3 (143-151)
MAGE-3 (143-151) -

MAGE-3 (143-151)

Catalog Number: EVT-243610
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Overview

MAGE-3 (143-151) is a peptide derived from the MAGE-A4 protein, which belongs to the cancer/testis antigen family. This peptide has gained attention due to its potential role in cancer immunotherapy, particularly as a target for cytotoxic T lymphocyte responses. The MAGE-A4 gene is primarily expressed in germ cells and various tumors, making it a promising candidate for developing targeted cancer vaccines.

Source

The MAGE-A4 protein, from which MAGE-3 (143-151) is derived, is encoded by the MAGE-A4 gene located on chromosome X. It is part of a larger family of MAGE proteins that are often reactivated in malignancies but are normally silent in somatic tissues. Research has shown that this peptide can elicit specific immune responses, which are crucial for developing effective cancer therapies .

Classification

MAGE-3 (143-151) is classified as a tumor-associated antigen (TAA) and specifically falls under the category of cancer/testis antigens. These antigens are characterized by their restricted expression pattern, typically found in testicular germ cells and various tumors but not in normal somatic tissues. This makes them ideal targets for immunotherapeutic strategies aimed at eliciting an immune response against cancer cells while minimizing damage to normal tissues .

Synthesis Analysis

Methods

The synthesis of MAGE-3 (143-151) typically involves solid-phase peptide synthesis techniques, such as Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of a protected amino acid to a resin. The Fmoc group is removed to allow for the addition of the next amino acid.
  2. Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC), ensuring a purity level greater than 95% .
  3. Characterization: The final product is characterized using mass spectrometry and analytical HPLC to confirm its identity and purity.
Molecular Structure Analysis

Structure

MAGE-3 (143-151) has a specific sequence of amino acids that contributes to its ability to bind to human leukocyte antigen molecules, particularly HLA-A*0201. The sequence is crucial for its recognition by cytotoxic T lymphocytes.

Data

The molecular structure can be represented as follows:

MAGE 3 143 151 :LAVVFLR\text{MAGE 3 143 151 }:\text{LAVVFLR}

This sequence corresponds to key residues that interact with HLA molecules, facilitating T cell receptor recognition and activation.

Chemical Reactions Analysis

Reactions

MAGE-3 (143-151) participates in various biochemical interactions, primarily involving binding to HLA-A*0201 molecules on the surface of antigen-presenting cells. This interaction is critical for initiating an immune response.

Technical Details

  1. Binding Affinity: The binding affinity of MAGE-3 (143-151) to HLA molecules can be assessed using competitive binding assays.
  2. T Cell Activation: Upon binding, the peptide-HLA complex activates CD8+ cytotoxic T lymphocytes, leading to targeted lysis of tumor cells expressing the corresponding antigen .
Mechanism of Action

Process

The mechanism of action for MAGE-3 (143-151) involves several steps:

  1. Presentation: The peptide is processed and presented on the surface of dendritic cells through major histocompatibility complex class I molecules.
  2. Recognition: Cytotoxic T lymphocytes recognize the peptide-HLA complex via their T cell receptors.
  3. Activation: This recognition leads to T cell activation, proliferation, and subsequent targeting of tumor cells expressing MAGE-A4 .

Data

Studies have demonstrated that MAGE-3 (143-151) can elicit strong T cell responses in vitro, indicating its potential utility in vaccine development.

Physical and Chemical Properties Analysis

Physical Properties

MAGE-3 (143-151) is a small peptide with a molecular weight typically around 900 Da. It exists as a soluble entity under physiological conditions.

Chemical Properties

Relevant studies indicate that modifications such as cyclization or incorporation of non-natural amino acids can improve stability and efficacy .

Applications

Scientific Uses

MAGE-3 (143-151) has significant applications in cancer immunotherapy:

  1. Vaccine Development: It serves as a candidate for therapeutic vaccines aimed at eliciting robust anti-tumor immune responses.
  2. Diagnostic Tools: Its presence can be used as a biomarker for certain cancers, aiding in diagnosis and monitoring treatment response.
  3. Research Studies: Used extensively in research to understand T cell responses and develop novel immunotherapeutic strategies against cancers expressing MAGE antigens .
Historical Context & Classification of MAGE-3 Antigens

Discovery Through Cancer Immunosurveillance Mechanisms

The identification of MAGE-3 (Melanoma-Associated Antigen 3, now designated MAGEA3) emerged from foundational studies of tumor-specific immune responses. In 1991, researchers isolated cytotoxic T lymphocytes (CTLs) from patient MZ-2, who exhibited spontaneous tumor regression following metastatic melanoma. Using autologous typing—a technique combining tumor cell exposure with patient-derived immune cells—scientists identified the first human tumor antigen, MAGE-1 (later renamed MAGEA1) [1] [4]. Subsequent homology screening revealed MAGEA3 as a closely related paralog within the same gene cluster [2] [5]. This discovery hinged on two key observations:

  • Immunogenic Properties: MAGEA3-derived peptides presented by HLA class I molecules on tumor cells were recognized by CTLs, confirming antigenicity [4] [5].
  • Restricted Expression: MAGEA3 mRNA was absent in normal somatic tissues but abundant in testes (immune-privileged site) and reactivated in diverse cancers (e.g., 38–55% of non-small cell lung carcinomas) [2] [6].

This established MAGEA3 as a prototype cancer/testis antigen (CTA), leveraging immune surveillance evasion for therapeutic targeting.

Table 1: Key MAGE-A Epitopes and HLA Restrictions

EpitopeHLA RestrictionImmunogenicity
MAGEA3 (143-151)HLA-A1Induces CTL responses in melanoma
MAGEA3 (112-120)HLA-A2Clinical trial antigen (MAGRIT trial)
MAGEA3 (168-176)HLA-A24Recognized in gastric cancer sera

Phylogenetic Classification Within Type I Cancer/Testis Antigens

MAGEA3 belongs to the type I MAGE subfamily, characterized by:

  • Eutherian-Specific Expansion: Unlike single-copy MAGE genes in lower eukaryotes (e.g., Drosophila), type I MAGEs rapidly expanded in placental mammals via retrotransposition and gene duplication. MAGEA3 arose after the divergence from marsupials ~150 million years ago [1] [8].
  • Positive Selection Pressure: Type I genes (MAGE-A/B/C) evolved under diversifying selection, enabling epitope variation to bind diverse HLA molecules. In contrast, type II MAGEs (e.g., MAGE-D/G) evolved under purifying selection due to ubiquitous tissue roles [1] [2].
  • Subfamily Homology: MAGEA3 shares 70% amino acid identity within the MAGE-A cluster but <30% with type II members. This divergence is linked to its role in oncogenesis rather than developmental functions [2] [8].

Table 2: Evolutionary Divergence of MAGE Subfamilies

FeatureType I (e.g., MAGEA3)Type II (e.g., MAGED1)
ChromosomeX-linked (Xq28)Autosomal/X-linked
ExpressionTestis/cancer-specificUbiquitous
Selection ForcePositivePurifying
Ortholog in MiceMage-a clusterMage-d (90% conserved)

Genomic Organization in Xq28 Chromosomal Cluster

The MAGEA3 gene resides in a densely packed, lineage-specific region on chromosome Xq28:

  • Tandem Arrangement: MAGEA3 lies within a 1.8 Mb palindromic array containing 12 MAGE-A genes (MAGEA1–A12). This cluster arose via inverted repeats and segmental duplications enriched in LINE-1 retrotransposons [1] [4].
  • Epigenetic Regulation: In somatic cells, MAGEA3 is silenced by promoter hypermethylation. Demethylation during carcinogenesis (e.g., via 5-aza-2′-deoxycytidine) reactivates expression [6] [7].
  • Species-Specificity: Humans possess the largest MAGE-A cluster among mammals. Mice lack MAGEC genes and carry Mage-a genes on two X-chromosome loci due to rodent-specific recombination [8].

Genomic instability in Xq28 correlates with MAGEA3 overexpression in aggressive tumors, linking structural organization to oncogenic potential [1] [4].

Table 3: MAGEA3-Interacting Proteins and Functional Consequences

Interacting PartnerFunctional ConsequenceCancer Relevance
TRIM28/KAP1E3 ligase activation → p53 degradationChemoresistance in lung cancer
AMPKαUbiquitination → metabolic dysregulationEnhanced tumor growth
HSP70Chaperone-mediated peptide presentationImmunotherapy efficacy predictor

Properties

Product Name

MAGE-3 (143-151)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.